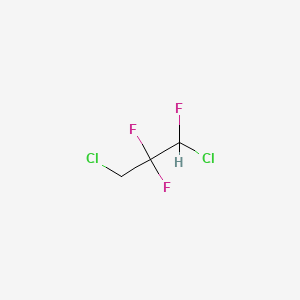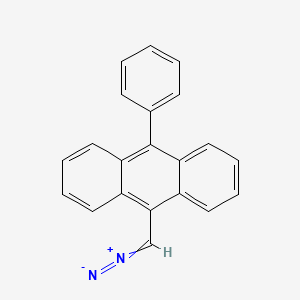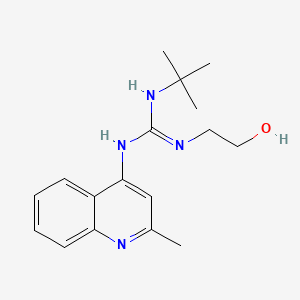
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative. Pyrimidines are a class of organic compounds that are essential in various biological processes, including the synthesis of nucleic acids. The presence of a chlorine atom and an aldehyde group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the chlorination of uracil derivatives. One common method is the reaction of uracil with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to introduce the chlorine atom at the 6-position. The resulting 6-chlorouracil is then subjected to formylation using formic acid or formamide under acidic conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base, such as triethylamine (TEA).
Major Products
Oxidation: 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reduction: 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methanol.
Substitution: Various 6-substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
作用机制
The mechanism of action of 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The chlorine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting their function. This compound may also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access .
相似化合物的比较
Similar Compounds
6-Chlorouracil: A closely related compound with similar chemical properties but lacking the aldehyde group.
5-Chlorouracil: Another halogenated pyrimidine with the chlorine atom at a different position.
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Similar structure but with an amino group instead of chlorine.
Uniqueness
The presence of both a chlorine atom and an aldehyde group in 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde makes it unique among pyrimidine derivatives.
属性
CAS 编号 |
65644-24-8 |
|---|---|
分子式 |
C5H3ClN2O3 |
分子量 |
174.54 g/mol |
IUPAC 名称 |
6-chloro-2,4-dioxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1H,(H2,7,8,10,11) |
InChI 键 |
LKFGZQGHQPAHMU-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C1=C(NC(=O)NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)




![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)



![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)


